molecular formula C24H23FN4O4S2 B12141584 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12141584
M. Wt: 514.6 g/mol
InChI Key: ZYTQUAFTFRCGJD-UYRXBGFRSA-N
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Description

3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the thiazolidinone ring, followed by the introduction of the fluorobenzyl group. Subsequent steps involve the formation of the pyrido[1,2-a]pyrimidin-4-one core and the attachment of the hydroxyethoxyethylamino group. Each step requires careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be scaled up more easily than traditional batch reactors. Additionally, the use of automated systems for reagent addition and product isolation can help to improve reproducibility and reduce labor costs.

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions must be carefully controlled to ensure the desired product is obtained, with factors such as temperature, solvent, and reaction time all playing important roles.

Major Products

The major products formed from these reactions will depend on the specific conditions used and the nature of the starting material. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, or as a reagent in various chemical reactions.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways or for developing new drugs.

    Medicine: The compound’s potential biological activity could make it a candidate for drug development, particularly for diseases where current treatments are ineffective.

    Industry: Its chemical properties may make it useful in various industrial processes, such as catalysis or materials science.

Mechanism of Action

The mechanism by which 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one exerts its effects will depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering the activity of signaling pathways, or interacting with DNA or RNA. The exact mechanism of action will need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one include other thiazolidinone derivatives, pyrido[1,2-a]pyrimidin-4-one derivatives, and compounds containing fluorobenzyl groups.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer specific chemical and biological properties not found in other similar compounds. This could make it particularly useful for certain applications, such as drug development or materials science.

Properties

Molecular Formula

C24H23FN4O4S2

Molecular Weight

514.6 g/mol

IUPAC Name

(5Z)-3-[(4-fluorophenyl)methyl]-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H23FN4O4S2/c1-15-3-2-9-28-21(15)27-20(26-8-11-33-12-10-30)18(22(28)31)13-19-23(32)29(24(34)35-19)14-16-4-6-17(25)7-5-16/h2-7,9,13,26,30H,8,10-12,14H2,1H3/b19-13-

InChI Key

ZYTQUAFTFRCGJD-UYRXBGFRSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)NCCOCCO

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)NCCOCCO

Origin of Product

United States

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